

# A Comprehensive Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

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## Compound of Interest

Compound Name:	Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
Cat. No.:	B123697

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IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

CAS Number: 155960-91-1

Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>

Molecular Weight: 218.21 g/mol

This technical guide provides an in-depth overview of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

## Chemical and Physical Properties

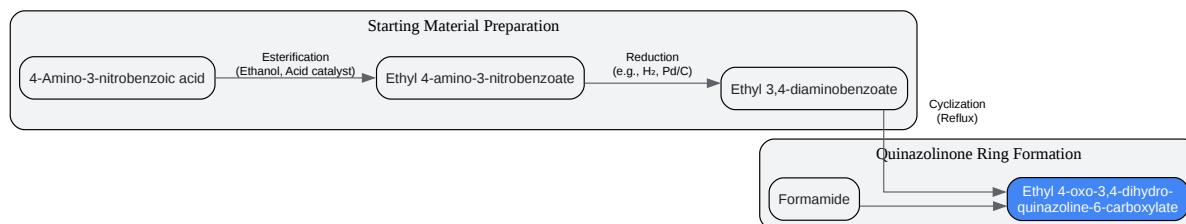
A summary of the key chemical and physical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value
IUPAC Name	Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Synonyms	Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
CAS Number	155960-91-1
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	218.21 g/mol
Appearance	Solid (predicted)
Purity	≥95% (as commercially available) <a href="#">[1]</a>
Storage	Store at room temperature <a href="#">[1]</a>

## Synthesis

The synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the cyclization of an appropriately substituted anthranilate derivative. A plausible synthetic pathway is outlined below.

## Logical Synthesis Workflow



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Caption: Plausible synthetic workflow for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

## Experimental Protocol: A General Approach

While a specific, detailed protocol for the synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is not readily available in the public domain, a general procedure based on the synthesis of analogous quinazolinones is provided below. This protocol should be adapted and optimized by qualified researchers.

### Step 1: Synthesis of Ethyl 4-acetamido-3-aminobenzoate

A potential precursor can be synthesized from 4-acetamido-3-aminobenzoic acid. A mixture of 4-acetamido-3-aminobenzoic acid in ethanol is treated with a few drops of concentrated sulfuric acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the ethyl ester.

### Step 2: Cyclization to form the Quinazolinone Ring

The synthesized ethyl 4-acetamido-3-aminobenzoate is then cyclized to form the quinazolinone ring. This is typically achieved by heating the amino ester with a suitable one-carbon source, such as formamide or triethyl orthoformate, often in the presence of a catalyst or under reflux conditions. For instance, a mixture of the amino ester and formamide can be heated at an elevated temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC. Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

## Potential Biological Activities and Experimental Protocols

Quinazoline and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. While specific biological data for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is limited in publicly available literature, this section outlines the general experimental protocols used to evaluate the potential of related compounds in these areas.

## Anticancer Activity

Quinazoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases. The cytotoxic potential of novel quinazoline compounds is commonly assessed using *in vitro* cell viability assays.

### Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control, and the  $IC_{50}$  (half-maximal inhibitory concentration) value is determined.

## Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is often evaluated using *in vivo* models.

### Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

- Animal Model: Wistar albino rats are typically used.
- Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
- Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
- Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

## Conclusion

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the quinazoline class of heterocyclic compounds, which is of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide provides a foundation for its synthesis and potential biological evaluation based on established protocols for related compounds. Further research is warranted to fully elucidate the synthetic pathways and pharmacological profile of this compound.

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## References

- 1. chemscene.com [chemscene.com]
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